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Application of N-Boc-Trimetazidine in Metabolic Studies: A Detailed Overview

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Compound of Interest		
Compound Name:	N-Boc-Trimetazidine	
Cat. No.:	B15293524	Get Quote

Introduction

N-Boc-Trimetazidine serves as a crucial intermediate in the chemical synthesis of Trimetazidine, an anti-anginal agent with significant metabolic modulatory effects. While **N-Boc-Trimetazidine** itself is not directly used in metabolic studies due to the presence of the Boc (tert-butyloxycarbonyl) protecting group, its role is pivotal in enabling the synthesis of the active compound, Trimetazidine. This document will focus on the application of the deprotected, active form, Trimetazidine, in metabolic research, providing detailed application notes, experimental protocols, and data summaries for researchers, scientists, and drug development professionals.

Trimetazidine has been extensively studied for its ability to modulate cellular energy metabolism, particularly in the context of cardiovascular diseases.[1][2][3][4] Its primary mechanism of action involves a shift in myocardial energy production from fatty acid β -oxidation to glucose oxidation.[3][5][6][7] This metabolic reprogramming is particularly beneficial under ischemic conditions where oxygen supply is limited, as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.[6]

Core Applications in Metabolic Studies

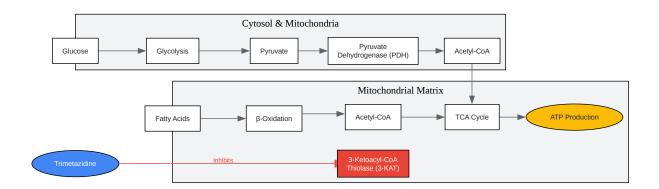
Trimetazidine is a valuable tool for investigating various aspects of cellular and systemic metabolism. Key applications include:



- Cardioprotection and Ischemia-Reperfusion Injury: Studying the protective effects of metabolic modulation on cardiomyocytes during and after ischemic events.[8][9][10][11]
- Heart Failure: Investigating the benefits of optimizing cardiac energy metabolism in the context of heart failure.[12][13]
- Diabetic Cardiomyopathy: Exploring the potential of Trimetazidine to counteract the detrimental effects of metabolic dysregulation in diabetic hearts.[13]
- Peripheral Artery Disease: Examining the therapeutic potential of metabolic modulation in improving outcomes for patients with peripheral artery disease.[13]

Mechanism of Action: Shifting the Metabolic Paradigm

Trimetazidine primarily acts by inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the mitochondrial β -oxidation of fatty acids.[3][5][6][14] This inhibition leads to a decrease in fatty acid oxidation and a subsequent increase in glucose oxidation to meet the cell's energy demands.[5][6] This metabolic switch has several beneficial consequences, including reduced production of lactate and protons, and preservation of cellular ATP levels, particularly under hypoxic conditions.[6][13]





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Mechanism of Trimetazidine Action.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the metabolic effects of Trimetazidine.

Table 1: Effect of Trimetazidine on Myocardial Metabolism in Isolated Rat Hearts[15]

Parameter	Control	Trimetazidine	% Change
Palmitate Oxidation (nmol/g dry wt/min)	488 ± 24	408 ± 15	↓ 16.4%
Glucose Oxidation (nmol/g dry wt/min)	1889 ± 119	2378 ± 166	↑ 25.9%
Glycolysis (nmol/g dry wt/min)	Unaltered	Unaltered	-
Active Pyruvate Dehydrogenase	-	-	↑ 37%

Table 2: Clinical Effects of Trimetazidine in Patients with Idiopathic Dilated Cardiomyopathy[12]

Parameter	Baseline	After Trimetazidine	p-value
Glucose (mmol/L)	5.9 ± 0.7	5.5 ± 0.6	0.047
Insulin (mU/L)	10 ± 6.9	7.6 ± 3.6	0.031
HOMA Index	2.75 ± 2.28	1.89 ± 1.06	0.027
Plasma HDL (mmol/L)	-	-	↑ 11% (p<0.001)

Experimental Protocols



Protocol 1: In Vitro Assessment of Myocardial Metabolism in Isolated Working Rat Hearts

This protocol is adapted from studies investigating the direct effects of Trimetazidine on cardiac energy metabolism.[5]

Objective: To determine the effect of Trimetazidine on fatty acid and glucose oxidation in an ex vivo heart model.

Materials:

- Male Sprague-Dawley rats (300-350 g)
- Krebs-Henseleit bicarbonate buffer
- Bovine serum albumin (3%)
- Glucose (5 mmol/L)
- [14C]glucose
- Palmitate (0.4 mmol/L)
- [3H]palmitate
- Trimetazidine
- · Langendorff perfusion system
- Scintillation counter

Procedure:

- Heart Isolation: Anesthetize the rat and rapidly excise the heart.
- Perfusion Setup: Cannulate the aorta and initiate retrograde perfusion with Krebs-Henseleit buffer on the Langendorff apparatus.

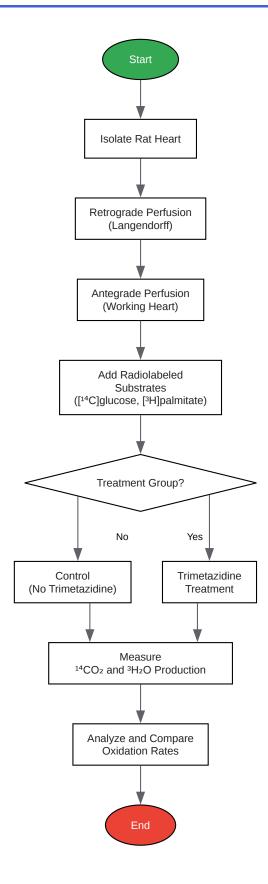






- Switch to Working Mode: Switch to antegrade perfusion (working mode) with the perfusion buffer containing glucose, [14C]glucose, palmitate, and [3H]palmitate.
- Treatment: Perfuse hearts in the absence (control) or presence of a specified concentration of Trimetazidine.
- Metabolic Rate Measurement:
 - $\circ~$ Glucose Oxidation: Measure the rate of $^{14}\text{CO}_2$ production from [$^{14}\text{C}]\text{glucose}.$
 - Fatty Acid Oxidation: Measure the rate of ³H₂O production from [³H]palmitate.
- Data Analysis: Compare the rates of glucose and fatty acid oxidation between the control and Trimetazidine-treated groups.





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Isolated Heart Perfusion Workflow.



Protocol 2: In Vivo Study of Ischemia-Reperfusion Injury in a Rat Model

This protocol outlines a general procedure to assess the cardioprotective effects of Trimetazidine in an in vivo model of myocardial ischemia-reperfusion (I/R) injury.[10]

Objective: To evaluate the effect of Trimetazidine pre-treatment on cardiac function and tissue damage following I/R injury.

Materials:

- Male Sprague-Dawley rats
- Anesthetics (e.g., ketamine/xylazine)
- Trimetazidine
- Saline (vehicle control)
- Surgical instruments for thoracotomy
- ECG monitoring equipment
- Lactate dehydrogenase (LDH) and creatine kinase (CK) assay kits
- Histology supplies (formalin, paraffin, H&E stain)

Procedure:

- Animal Groups: Randomize rats into four groups: Sham, Sham + Trimetazidine, I/R, and I/R
 + Trimetazidine.
- Drug Administration: Administer Trimetazidine or saline to the respective groups via oral gavage or intraperitoneal injection for a specified period before surgery.
- Surgical Procedure:
 - · Anesthetize the rats and perform a left thoracotomy.

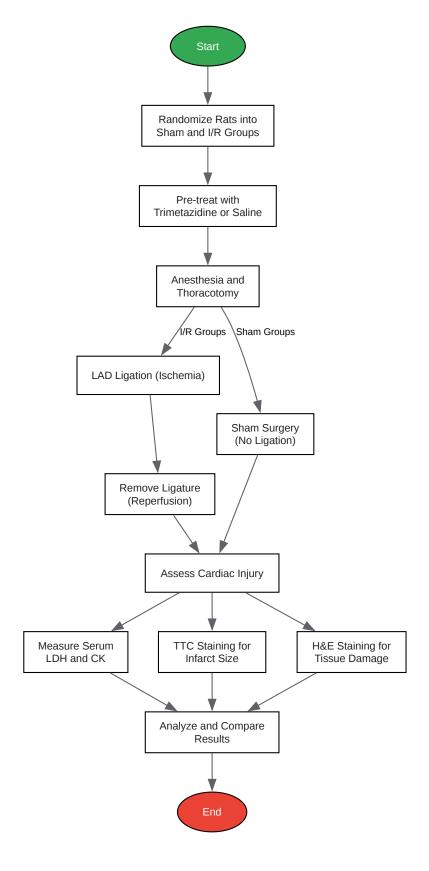
Methodological & Application





- I/R Groups: Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes) to induce ischemia, followed by removal of the ligature to allow reperfusion (e.g., 2 hours).
- Sham Groups: Perform the same surgical procedure without LAD ligation.
- Assessment of Cardiac Injury:
 - Biochemical Markers: At the end of reperfusion, collect blood samples to measure serum levels of LDH and CK.
 - Infarct Size Measurement: Excise the heart, slice the ventricles, and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area.
 - Histopathology: Fix heart tissue in formalin, embed in paraffin, and perform H&E staining to assess tissue morphology and inflammatory cell infiltration.
- Data Analysis: Compare the levels of cardiac injury markers, infarct size, and histological changes among the different groups.





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In Vivo Ischemia-Reperfusion Model.



Conclusion

While **N-Boc-Trimetazidine** is a key synthetic precursor, it is the active compound, Trimetazidine, that serves as a powerful tool in metabolic research. Its well-characterized mechanism of action, involving a shift from fatty acid to glucose oxidation, makes it an invaluable agent for studying metabolic modulation in various pathological conditions, particularly those affecting the cardiovascular system. The provided application notes and protocols offer a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of metabolic modulation.

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